molecular formula C12H9BrF3N3 B3027521 N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1312534-99-8

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B3027521
CAS No.: 1312534-99-8
M. Wt: 332.12
InChI Key: LLCYYUOGLULSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-methylaniline and 4-(trifluoromethyl)pyrimidine.

    Coupling Reaction: The aniline derivative undergoes a coupling reaction with the pyrimidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, potentially making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine
  • N-(3-chloro-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
  • N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine

Uniqueness

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties and ability to enhance the metabolic stability of compounds.

Properties

IUPAC Name

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3N3/c1-7-4-8(13)6-9(5-7)18-11-17-3-2-10(19-11)12(14,15)16/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCYYUOGLULSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175984
Record name N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312534-99-8
Record name N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312534-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-methylaniline (45.77 g, 246 mmol) in toluene (500 ml) were sequentially added 2-chloro-4-(trifluoromethyl)pyrimidine (53.9 g, 295 mmol) and methanesulfonic acid (28.4 g, 295 mmol). The resulting solution was heated to 105° C. overnight. The resulting mixture was cooled, diluted with water (500 mL) and adjusted to pH 14 via addition of a concentrated aqueous sodium hydroxide solution (26.6 g of a solution containing 320 mmol of sodium hydroxide). The resulting solution was extracted with MTBE (500 mL), the layers separated, and the organic layer subsequently washed with water (300 ml) then 50% saturated brine solution (200 mL). The organic layer was concentrated in vacuo to 200 ml resulting in product crystallization. To the slurry was added heptane (660 mL) over 40 minutes followed by a 2 hr aging at 20° C. The solid was isolated via filtration, washed with heptane (200 mL) and dried in a vacuum oven at 40° C. overnight to provide the title compound (69.5 g, 209 mmol) as a light yellow solid. MS ESI: [M+H]+ m/z 334.0. 1H NMR (400 MHz, CDCl3): δ 8.68 (d, J=4.9 Hz, 1H); 7.79 (s, 1H); 7.30 (s, 2H); 7.10-7.06 (m, 2H); 2.36 (s, 3H).
Quantity
45.77 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
26.6 g
Type
reactant
Reaction Step Four
Quantity
320 mmol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
660 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

2-Chloro-4-(trifluoromethyl)pyrimidine (182 g, 995 mmol) and methanesulfonic acid (97.5 g, 1.02 mol) were added sequentially to a solution of 3-bromo-5-methylaniline (162.5 g, 874 mmol) in 1,4-dioxane (2 L). The resulting solution was heated to reflux overnight then cooled and concentrated under reduced pressure. The residue was diluted with water (2 L), adjusted to pH 7-8 with aqueous sodium bicarbonate solution and extracted with EtOAc (2×2 L). The organic layers were combined, washed with water (2×2 L), dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine (200 g, 602 mmol, 69%) as a light yellow solid. MS ESI calcd. For C11H8BrF3N4 [M+H]+ 332, 334.0. found 332, 334. 1H NMR (400 MHz, CDCl3): δ 8.68 (d, J=4.9 Hz, 1H), 7.79 (s, 1H), 7.30 (s, 2H), 7.10-7.06 (m, 2H), 2.36 (s, 3H). Synthetic Reference: PCT Int. Appl., 2011075517; PCT Int. Appl., 2011075515.
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
97.5 g
Type
reactant
Reaction Step One
Quantity
162.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.